molecular formula C15H15N3O3 B2584250 N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide CAS No. 1428371-34-9

N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide

Cat. No. B2584250
CAS RN: 1428371-34-9
M. Wt: 285.303
InChI Key: GROWZTCREVWNHM-UHFFFAOYSA-N
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Description

N-(2-(1H-indol-3-yl)ethyl)-3-methoxyisoxazole-5-carboxamide, also known as IND-Enamine, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole and isoxazole, which are two important scaffolds in medicinal chemistry.

Scientific Research Applications

1. Potential for Cannabinoid Receptor Activity

Compounds with structural similarities, including indole and isoxazole derivatives, have been explored for their potential activities on cannabinoid receptors. For example, novel compounds discovered on the designer drug market showed potential cannabinoid receptor activity, indicating a potential area of research for related compounds in understanding cannabinoid pharmacology and its implications for neurological disorders (Westphal et al., 2015).

2. Design and Synthesis for Antidepressant Activity

Indole derivatives have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating significant antidepressant-like activity. This showcases the therapeutic potential of structurally novel compounds for treating depression, suggesting that research into similar compounds could lead to the discovery of new antidepressants (Mahesh et al., 2011).

3. Histone Deacetylase Inhibition for Alzheimer's Disease

Compounds featuring indole cores have been developed as selective histone deacetylase (HDAC) inhibitors, demonstrating the ability to decrease tau protein phosphorylation and aggregation. This indicates a promising avenue for Alzheimer's disease treatment, suggesting that similar compounds could be explored for neuroprotective effects and ameliorating disease phenotypes (Lee et al., 2018).

4. Catalytic Coupling for Diverse Product Formation

Research into the catalytic coupling of N-methoxy-indole carboxamides and aryl boronic acids demonstrates the versatility of such compounds in synthetic chemistry, enabling the selective formation of complex molecules. This indicates the utility of similar compounds in developing synthetic methodologies for pharmaceuticals and other biologically active molecules (Zheng et al., 2014).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-20-14-8-13(21-18-14)15(19)16-7-6-10-9-17-12-5-3-2-4-11(10)12/h2-5,8-9,17H,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROWZTCREVWNHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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